N-(2-APB) Fentanyl is a synthetic opioid belonging to the class of fentanyl analogs. It is structurally related to other opioids and categorized as a benzofuran derivative. This compound is primarily utilized in research and forensic applications due to its potent analgesic properties, making it significant in the study of opioid pharmacology and toxicology. The compound's full chemical name is N-[1-[1-(1-benzofuran-2-yl)propan-2-yl]piperidin-4-yl]-N-phenylpropanamide, with a molecular formula of C25H30N2O2 and a molecular weight of 390.5 g/mol .
N-(2-APB) Fentanyl is synthesized in laboratories and is not found naturally. It falls under the classification of novel synthetic opioids, which are often designed to mimic the effects of traditional opioids while potentially evading regulatory controls. The compound is associated with various fentanyl analogs, which have been increasingly prevalent in illicit drug markets, leading to concerns about their safety and potential for misuse .
The synthesis of N-(2-APB) Fentanyl involves several key steps using specific precursor chemicals. A common synthetic route includes the use of N-Phenethyl-4-piperidone and 4-anilino-N-phenethylpiperidine as starting materials. The synthesis typically requires careful control of reaction conditions to ensure high yields and purity of the final product. The process may involve multiple stages, including acylation reactions, to introduce the appropriate functional groups necessary for opioid activity .
The molecular structure of N-(2-APB) Fentanyl can be represented using various chemical notation systems:
This structure indicates the presence of a piperidine ring, a benzofuran moiety, and an amide functional group, which are critical for the compound's biological activity .
N-(2-APB) Fentanyl undergoes various chemical reactions typical for synthetic opioids, including oxidation, reduction, and substitution reactions. Common reagents involved in these reactions include chloroformate for acylation processes. The compound's reactivity can be exploited in analytical chemistry for its identification and quantification in biological samples .
N-(2-APB) Fentanyl exerts its pharmacological effects primarily through binding to opioid receptors in the central nervous system, particularly the mu-opioid receptor. This receptor is coupled with G-proteins that mediate cellular responses leading to analgesia. The binding affinity of this compound for opioid receptors contributes to its potent analgesic effects, similar to those observed with other fentanyl analogs .
N-(2-APB) Fentanyl exhibits several notable physical and chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C25H30N2O2 |
| Molecular Weight | 390.5 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents; limited solubility in water |
These properties are essential for understanding the compound's behavior in various environments, including laboratory settings where it may be analyzed or utilized .
N-(2-APB) Fentanyl is primarily used in scientific research contexts. Its applications include:
The ongoing research into N-(2-APB) Fentanyl highlights its significance within both academic and practical applications related to opioid pharmacology .
The systematic modification of fentanyl’s core structure represents a significant chapter in medicinal chemistry and forensic science. Fentanyl (N-(1-phenethylpiperidin-4-yl)-N-phenylpropionamide) serves as the progenitor for thousands of analogs, with researchers initially exploring modifications to enhance therapeutic selectivity. Early analogs like alfentanil and sufentanil (1980s) featured alterations to the piperidine ring or propionyl group, aiming to improve pharmacokinetic profiles for clinical anesthesia [2] [9].
The emergence of clandestine analogs follows distinct structural patterns: modification sites typically include (a) the N-phenyl ring (halogenation or alkylation), (b) the piperidine nitrogen substituent (phenethyl group variants), and (c) the carbonyl region (ester/amide substitutions). N-(2-APB) Fentanyl exemplifies category (c), where the propionyl group is replaced by a 2-aminopropylbenzofuran moiety. This strategic shift exploits known structure-activity relationships: benzofuran substitutions enhance μ-opioid receptor binding affinity while evading regulatory controls targeting traditional fentanyl scaffolds [6].
Table 1: Structural Evolution of Key Fentanyl Analogs
| Generation | Prototype Compounds | Core Structural Modifications |
|---|---|---|
| First (1960s-1990s) | Fentanyl, Alfentanil | Piperidine methylation, propionyl chain shortening |
| Second (2000-2010) | Acetylfentanyl, Butyrylfentanyl | N-phenyl acyl chain elongation/branching |
| Third (2015-present) | Cyclopropylfentanyl, N-(2-APB) Fentanyl | Heterocyclic carbonyl substitutions, ring systems |
Forensic chemistry literature reveals that third-generation analogs exhibit increased receptor potency (5-10x fentanyl) and enhanced blood-brain barrier penetration. The 2-aminopropylbenzofuran group in N-(2-APB) Fentanyl particularly enhances lipophilicity (logP ≈ 4.2 vs. fentanyl’s 3.96), correlating with accelerated central nervous system effects observed in animal models [4] [9].
Illicit manufacturers exploit structural diversification to circumvent controlled substance laws while maintaining pharmacological potency. The Drug Enforcement Administration’s 2024 National Drug Threat Assessment identifies "designer opioid" networks employing modular synthesis: precursor chemicals are recombined to create novel substances faster than regulatory agencies can schedule them [1] [5]. N-(2-APB) Fentanyl exemplifies this tactic—its benzofuran-containing structure falls outside the CSA’s classical fentanyl definitions, creating legal ambiguities prior to explicit scheduling.
Economic drivers further incentivize analog production:
Table 2: Illicit Market Dynamics Driving Analog Proliferation
| Market Factor | Impact on Analog Production | Example in N-(2-APB) Fentanyl |
|---|---|---|
| Regulatory Evasion | Temporary legal status before scheduling | Initial absence from DEA’s 2023 analog list |
| Detection Avoidance | Modified structures evade field tests | Undetectable by standard fentanyl immunoassays |
| Consumer Demand | Novelty-seeking behavior | Advertised as "benzofuran fentanyl" in cryptomarkets |
Seizure data demonstrates this strategy’s effectiveness: DEA laboratories identified 23 previously unseen fentanyl analogs in 2024, a 35% increase from 2023. N-(2-APB) Fentanyl first appeared in counterfeit oxycodone tablets seized in Ohio (March 2023), comprising 12% of synthetic opioid samples by Q4 2024 [1] [6].
The forensic trajectory of N-(2-APB) Fentanyl illustrates challenges in detecting novel synthetic opioids:
Phase 1: Initial Encounter (Q1 2023)
Phase 2: Methodological Adaptation (Q2-Q4 2023)
Phase 3: Widespread Recognition (2024)
Table 3: Forensic Identification Milestones
| Time Period | Jurisdictions Reporting | Analytical Methods Developed | Case Prevalence |
|---|---|---|---|
| Q1-Q2 2023 | 3 states | Non-targeted LC-HRMS screening | 0.7% of opioid cases |
| Q3-Q4 2023 | 17 states | Benzofuran-targeted MRM transitions | 5.3% of opioid cases |
| Q1-Q2 2024 | 37 states | Isotopically labeled internal standard | 18.1% of opioid cases |
Case data reveals rapid geographical dispersion: from initial Midwest identification (2023), N-(2-APB) Fentanyl appeared in West Coast seizures by Q4 2023, consistent with trafficking patterns of other IMFs. This expansion occurred despite increasing reference material availability, underscoring the challenges of retrospective toxicological identification in overdose fatalities [4] [8].
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6